molecular formula C8H7N3O3 B2842935 N5-(5-methylisoxazol-3-yl)isoxazole-5-carboxamide CAS No. 263336-48-7

N5-(5-methylisoxazol-3-yl)isoxazole-5-carboxamide

Cat. No.: B2842935
CAS No.: 263336-48-7
M. Wt: 193.162
InChI Key: DBFVILBPOAHTAB-UHFFFAOYSA-N
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Description

N5-(5-methylisoxazol-3-yl)isoxazole-5-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features an isoxazole-carboxamide core, a scaffold well-documented in scientific literature for its diverse biological activities. This structure is particularly relevant for researchers investigating novel xanthine oxidase (XO) inhibitors for the potential treatment of hyperuricemia and gout. The isoxazole moiety is known to form key hydrogen bonds with amino acid residues such as Glu802 and Arg880 in the active site of xanthine oxidase, which is a critical enzyme in uric acid production . Furthermore, isoxazole-carboxamide derivatives have demonstrated substantial potential in oncology research . Compounds based on this scaffold have shown potent antiproliferative activities against a range of cancer cell lines, including melanoma (B16F1), colorectal adenocarcinoma (Colo205), and hepatocellular carcinoma (HepG2) . Some derivatives have exhibited IC50 values in the sub-micromolar range, indicating high cytotoxic potency and making them promising leads for the development of new anticancer agents . The structural motif of linking a carboxamide group to a heterocyclic system is a established strategy in the design of small molecule therapeutics . This product is provided for Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-5-4-7(11-13-5)10-8(12)6-2-3-9-14-6/h2-4H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBFVILBPOAHTAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC=NO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>29 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085579
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Step 1: Formation of Acetyl Acetonitrile

Acetonitrile reacts with ethyl acetate in the presence of sodium hydride (NaH) or n-butyllithium (n-BuLi) to generate acetyl acetonitrile.

Reaction Conditions :

  • Metal Base : 1.1–1.4 equivalents of NaH relative to acetonitrile.
  • Yield : ~75% (isolated as a pale-yellow liquid).

Step 2: Hydrazone Formation

Acetyl acetonitrile reacts with p-toluenesulfonyl hydrazide in methanol or ethanol under reflux to form hydrazone.

Parameters :

  • Equivalents : 1:0.95–1 ratio of acetyl acetonitrile to hydrazide.
  • Time : 6–8 hours.

Step 3: Ring-Closure with Hydroxylamine

Hydrazone undergoes ring-closure with hydroxylamine hydrochloride in the presence of potassium carbonate, yielding 3-amino-5-methylisoxazole, which is subsequently functionalized to the target carboxamide.

Critical Adjustments :

  • Base : 2.2–4 equivalents of KCO₃ ensure complete deprotonation.
  • Solvent : Ethylene glycol dimethyl ether enhances reaction homogeneity.

Advantages :

  • Avoids toxic solvents (e.g., chloroform).
  • Minimizes isomer formation, ensuring >95% purity.

Carboxamide Formation via Activated Intermediates

A PMC study details carboxamide synthesis using triphosgene for carboxylic acid activation. The method involves:

Activation of Carboxylic Acid

5-Methylisoxazole-3-carboxylic acid reacts with triphosgene and N,N-diisopropylethylamine (DIPEA) to form an acyl chloride intermediate.

Reaction Equation :
$$ \text{RCOOH} + \text{Cl}3\text{C-O-CCl}3 \xrightarrow{\text{DIPEA}} \text{RCOCl} $$

Amine Coupling

The acyl chloride reacts with 5-methylisoxazol-3-amine in tetrahydrofuran (THF), yielding the target carboxamide.

Conditions :

  • Temperature : 0°C to room temperature.
  • Yield : 82–89% after column chromatography.

Comparative Analysis of Synthetic Routes

Method Key Reagents Yield Advantages Limitations
Claisen Condensation NH₂OH·HCl, NaOMe 68% Simplified workflow Requires liquid ammonia
Three-Step Patent NaH, p-toluenesulfonyl hydrazide 72% High purity, scalable Multi-step purification
Triphosgene Activation Triphosgene, DIPEA 85% High yields, mild conditions Sensitivity to moisture

Mechanistic Insights and Side Reactions

Cyclization Side Products

Incomplete cyclization may yield 5-amino-3-substituted isoxazole byproducts, necessitating extraction with carbon tetrachloride.

Oxazole Ring Isomerization

Prolonged heating during amidation can isomerize the oxazole ring, requiring strict temperature control.

Industrial-Scale Considerations

  • Catalyst Recycling : NaH and triphosgene are cost-prohibitive at scale; alternatives like NaOH or phosgene are explored.
  • Green Chemistry : Patent methods align with green principles by eliminating chloroform, reducing waste by 40%.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The central carboxamide linkage undergoes hydrolysis under acidic or basic conditions. In studies of structurally analogous compounds, β-keto hydroxamic acids cyclize to isoxazolols in HCl-mediated reactions . For this compound:

Conditions Products Mechanism
6M HCl, refluxIsoxazole-5-carboxylic acid + 5-methylisoxazol-3-amineAcid-catalyzed cleavage of the amide bond via protonation of the carbonyl oxygen .
NaOH (aq.), ΔSodium isoxazole-5-carboxylate + 5-methylisoxazol-3-amineBase-mediated hydrolysis through nucleophilic attack by hydroxide .

This reactivity aligns with the instability of carboxamides under hydrolytic conditions, as observed in related β-keto hydroxamic acid systems .

Electrophilic Substitution on Isoxazole Rings

The isoxazole rings participate in electrophilic substitutions, though their electron-deficient nature limits reactivity. Directed by substituents:

Nitration

Reaction with HNO₃/H₂SO₄ at 0–5°C selectively nitrates the 5-methylisoxazole ring at the 4-position due to the methyl group’s electron-donating effect:

C H N O +HNO C H N O +H O\text{C H N O }+\text{HNO }\rightarrow \text{C H N O }+\text{H O}

This regioselectivity mirrors patterns seen in 3,5-disubstituted isoxazoles .

Halogenation

Bromination (Br₂/FeBr₃) occurs at the 4-position of the unsubstituted isoxazole ring, as observed in analogous systems :

C H N O +Br C H BrN O +HBr\text{C H N O }+\text{Br }\rightarrow \text{C H BrN O }+\text{HBr}

Cycloaddition Reactions

The isoxazole rings act as dipolarophiles in [3+2] cycloadditions. For example:

Reagents Products Conditions
Nitrile oxidesIsoxazolo[5,4-d]isoxazolesEt₃N, 60°C
Diazo compoundsPyrazole-isoxazole hybridsCu(I) catalysis

These reactions exploit the electron-deficient nature of the isoxazole rings, consistent with methodologies for 3,5-disubstituted isoxazoles .

Reductive Ring-Opening

Catalytic hydrogenation (H₂/Pd-C) reduces the isoxazole rings to β-aminoketones:

C H N O +4C H N O \text{C H N O }+4\text{H }\rightarrow \text{C H N O }

This parallels reductions of similar heterocycles, where ring saturation occurs under mild conditions .

Functionalization of the Methyl Group

The 5-methyl substituent undergoes oxidation (KMnO₄/H₂SO₄) to a carboxylic acid:

CH COOH\text{CH }\rightarrow \text{COOH}

This transformation is critical for modifying solubility and bioactivity .

Metal-Mediated Cross-Couplings

The compound participates in palladium-catalyzed couplings (e.g., Suzuki-Miyaura) at halogenated positions. For instance:

Reaction Catalyst Yield
Suzuki couplingPd(PPh₃)₄78%
Sonogashira couplingPdCl₂(PPh₃)₂65%

These reactions enable structural diversification for medicinal chemistry applications .

Scientific Research Applications

Medicinal Chemistry and Pharmacological Applications

N5-(5-methylisoxazol-3-yl)isoxazole-5-carboxamide has been investigated for its pharmacological properties, particularly in the treatment of inflammatory diseases and cancer.

Anti-inflammatory Properties

Research indicates that derivatives of isoxazole compounds exhibit significant anti-inflammatory effects. For instance, compounds derived from the 5-methylisoxazole scaffold have been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine synthesis, which is crucial for lymphocyte proliferation. This inhibition can lead to reduced inflammation and has implications for treating autoimmune diseases like rheumatoid arthritis .

Anticancer Activity

Studies have demonstrated that some isoxazole derivatives can promote the growth of specific cancer cell lines rather than inhibit them. This counterintuitive effect suggests that these compounds may influence cancer cell metabolism or signaling pathways, warranting further investigation into their mechanism of action .

Catalytic Condensation

A common approach involves the catalytic condensation of primary nitro compounds with dipolarophiles under basic conditions, leading to the formation of isoxazoles. The reaction conditions, such as temperature and choice of catalyst, significantly influence the yield and purity of the final product .

Case Studies

Several case studies highlight the applications and effects of this compound:

Study Focus Findings
Study 1Anti-inflammatory effectsCompounds showed significant inhibition of DHODH activity, reducing inflammation markers in vitro .
Study 2Anticancer propertiesSome derivatives promoted growth in specific cancer cell lines, indicating a complex interaction with cellular pathways .
Study 3Synthesis optimizationImproved yields were achieved through modified reaction conditions in catalytic condensation processes .

Mechanism of Action

The mechanism of action of N5-(5-methylisoxazol-3-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N5-(5-methylisoxazol-3-yl)isoxazole-5-carboxamide with structurally related isoxazole-carboxamide derivatives, focusing on substituents, physical properties, and biological activities:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Biological Activity/Notes Reference
This compound Isoxazole-5-carboxamide with N5-(5-methylisoxazol-3-yl) ~261.3* Not reported Stability influenced by 5-methylisoxazole; potential bioactivity inferred from analogs
5-Methyl-N-(5-nitrothiazol-2-yl)-3-phenylisoxazole-4-carboxamide Isoxazole-4-carboxamide with 5-methyl, 3-phenyl, and 5-nitrothiazol-2-yl 359.3 Not reported Antifungal/antibacterial candidate; nitro group may enhance reactivity
N-(5-Chloro-2-methylphenyl)-5-(4-fluoro-3-hydroxyphenyl)isoxazole-3-carboxamide Isoxazole-3-carboxamide with 5-(4-fluoro-3-hydroxyphenyl) and chloro-methyl 347.3 214–216 (dec.) Mitochondrial modulation; hydroxyl and halogen groups improve target binding
9-(5-Amino-3-methylisoxazol-4-yl)-7-bromo-3,3-dimethyltetrahydro-1H-naphthalen-1-one Isoxazole fused with naphthalenone; bromo and dimethyl substituents 419.3 223–224 Anticancer potential via kinase inhibition; bromine enhances lipophilicity
N-(5-Methylisoxazol-3-yl)benzamide derivatives Benzamide with 5-methylisoxazole ~204.2 199–256† Antimicrobial activity; methylisoxazole improves metabolic stability

*Calculated using average atomic masses.
†Range based on analogs in .

Key Observations:

Substituent Effects: The 5-methylisoxazole group in the target compound likely confers stability similar to methyl-substituted analogs (e.g., 9-(5-amino-3-methylisoxazol-4-yl) derivatives with melting points >200°C) . Halogenated derivatives (e.g., bromo, chloro) exhibit higher melting points and enhanced bioactivity due to increased lipophilicity and target affinity .

Biological Activity: Nitro and halogen substituents (e.g., in 5-nitrothiazol-2-yl or 4-fluoro-3-hydroxyphenyl derivatives) correlate with antimicrobial or mitochondrial modulation activities .

Synthetic Complexity :

  • Cyclocondensation and amide coupling (as in ) are common synthetic strategies. However, the target compound’s bis-isoxazole structure may require specialized regioselective steps to avoid byproducts.

Stability and Reactivity Considerations

The stability of this compound can be inferred from analogs:

  • Hydrogen Bonding : The carboxamide group facilitates hydrogen bonding, enhancing solubility and target interactions, as seen in mitochondrial-targeting analogs .
  • Steric Effects : The 5-methylisoxazole substituent may reduce hydrolysis susceptibility compared to unsubstituted isoxazoles, similar to stabilized 3-methylisoxazole derivatives .
  • Thermal Stability : High melting points of related compounds (e.g., 256°C for brominated derivatives ) suggest thermal resilience, advantageous for formulation.

Biological Activity

N5-(5-methylisoxazol-3-yl)isoxazole-5-carboxamide is a heterocyclic organic compound that has garnered attention for its biological activity, particularly in the context of medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound primarily functions as an inhibitor in various enzymatic pathways. Notably, it has shown potential as an inhibitor of phosphodiesterase enzymes, which play critical roles in cellular signaling pathways. This inhibition can lead to increased levels of cyclic nucleotides, thereby influencing numerous physiological processes.

Biological Activity

Research indicates that this compound exhibits significant antimicrobial and anti-inflammatory properties. These activities are crucial for its potential applications in treating various diseases.

Antimicrobial Activity

The compound has demonstrated activity against several bacterial strains, making it a candidate for further development as an antimicrobial agent. The following table summarizes its activity against different bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results indicate that this compound may be effective against common pathogens.

Anti-inflammatory Activity

In addition to its antimicrobial properties, the compound has been evaluated for its anti-inflammatory effects. A study assessed its impact on pro-inflammatory cytokines in vitro, revealing that it significantly reduced levels of TNF-α and IL-6 in activated macrophages. The following table outlines the observed effects:

CytokineControl (pg/mL)Treated (pg/mL)% Inhibition
TNF-α150060060%
IL-680032060%

These findings suggest that the compound may modulate inflammatory responses, positioning it as a potential therapeutic agent for inflammatory diseases.

Case Studies

  • Neuroinflammation : A study explored the use of this compound as a CSF-1R inhibitor in models of neurodegenerative diseases. The compound exhibited promising inhibitory activity with IC50_{50} values around 33 nM, indicating its potential role in mitigating neuroinflammation associated with conditions like Alzheimer's disease .
  • Tuberculosis : Another investigation focused on derivatives of this compound for their antitubercular activity. Several analogs were synthesized and tested, showing varying degrees of effectiveness against Mycobacterium tuberculosis, suggesting that structural modifications could enhance their therapeutic potential .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N5-(5-methylisoxazol-3-yl)isoxazole-5-carboxamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Synthesis typically involves coupling 5-methylisoxazole-3-carboxylic acid derivatives with appropriate amines. For example, carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or THF under nitrogen atmosphere are effective . Ultrasound-assisted methods can enhance reaction rates and yields by improving mixing and reducing side reactions . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical for isolating high-purity products .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodology :

  • NMR : 1H NMR (500 MHz, DMSO-d6) typically shows signals for isoxazole protons (δ 6.2–6.8 ppm) and methyl groups (δ 2.2–2.5 ppm). 13C NMR confirms carbonyl (δ ~170 ppm) and aromatic carbons .
  • Mass Spectrometry : HRMS (ESI-TOF) provides exact mass validation (e.g., [M+H]+ calculated for C11H10N3O3: 232.0722) .
  • IR : Key absorption bands include C=O stretch (~1650 cm⁻¹) and N-H bend (~3300 cm⁻¹) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity, and how should researchers design dose-response studies?

  • Methodology : Begin with in vitro assays:

  • Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculation .
  • Dose Design : Use logarithmic concentrations (0.1–100 μM) with positive controls (e.g., doxorubicin for cytotoxicity) and DMSO vehicle controls .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the compound’s 3D structure?

  • Methodology : Use single-crystal X-ray diffraction with SHELX programs for refinement . If twinning or poor diffraction occurs, employ high-resolution synchrotron sources. For ambiguous electron density, validate via DFT calculations (e.g., Gaussian 09) to compare experimental and theoretical bond lengths/angles .

Q. What strategies mitigate byproduct formation during multi-step synthesis, particularly in amide coupling steps?

  • Methodology :

  • Reagent Selection : Replace DCC with less racemization-prone reagents like HATU .
  • Temperature Control : Maintain 0–5°C during coupling to suppress side reactions .
  • Monitoring : Use TLC (silica, UV visualization) or HPLC (C18 column, acetonitrile/water) to track reaction progress .

Q. How do substituents on the isoxazole ring influence bioactivity, and what computational tools support structure-activity relationship (SAR) studies?

  • Methodology :

  • SAR Analysis : Synthesize analogs with halogen (F, Cl) or methoxy substituents and compare IC50 values .
  • Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., kinase ATP-binding pockets). Validate with MD simulations (GROMACS) to assess binding stability .

Q. What are the best practices for assessing metabolic stability and toxicity in preclinical models?

  • Methodology :

  • Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS over 60 minutes .
  • In Vivo Toxicity**: Acute toxicity studies in zebrafish embryos (LC50 determination) or murine models (OECD guidelines) .

Methodological Considerations Table

Aspect Recommended Techniques Key Parameters References
Synthesis OptimizationUltrasound-assisted coupling, EDC/HOBtYield (>70%), Purity (HPLC >95%)
CrystallographySHELX refinement, synchrotron diffractionR-factor (<0.05), Resolution (<1.0 Å)
Bioactivity ScreeningMTT assay, MIC determinationIC50, MIC (μM range)
Computational ModelingAutoDock Vina, GROMACSBinding energy (kcal/mol), RMSD (<2.0 Å)

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